5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
Synthesis Analysis
A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed . The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . This method has several advantages including short reaction time, pot- and step-economy, and convenient chromatography-free product isolation .Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time . The structural features of representative products were explored by X-ray crystallography .Chemical Reactions Analysis
The reaction tolerated a range of primary amines, including anilines . Challenging substrates, such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .Scientific Research Applications
Anticancer Evaluation
The synthesis of substituted pyrido[2,3-d]pyrimidines, including structures closely related to the chemical , has shown significant in vitro anticancer activity against various cancer cell lines. Compounds demonstrated potent anticancer effects relative to standard drugs like doxorubicin, suggesting their potential as multi-targeted kinase inhibitors. These findings are supported by molecular modeling studies that help understand the binding modes towards specific kinases, underscoring the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment (Elzahabi et al., 2018).
Anti-Inflammatory and Analgesic Activities
Microwave-assisted synthesis has led to the development of novel pyrazolone derivatives attached to a pyrimidine moiety, showing promising anti-inflammatory, analgesic, and antipyretic activities. These compounds, featuring pyrazolone and amino pyrimidine as basic moieties, displayed activities nearly similar to standard drugs, indicating their potential in treating inflammation and pain with minimal side effects (Antre et al., 2011).
Antimicrobial and Antifungal Effects
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives has yielded compounds with significant antimicrobial and antifungal activities. These substances have been tested against a range of pathogens, demonstrating effectiveness in inhibiting microbial growth. The development of such derivatives represents an important step in the search for new antimicrobial agents that can address the growing challenge of antibiotic resistance (Zhang et al., 2016).
COX-2 Selective Inhibition
The pyrazolo[3,4-d]pyrimidine system, through its derivatives, has shown potential as COX-2 selective inhibitors. These compounds offer an interesting pharmacological profile, with superior inhibitory effects compared to reference standards. Their development aligns with the ongoing need for anti-inflammatory drugs that minimize gastrointestinal side effects typically associated with non-selective COX inhibitors (Raffa et al., 2009).
Antiproliferative and Antitumor Activities
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed compounds with notable antiproliferative and antitumor activities. These findings highlight the potential of such derivatives in cancer therapy, particularly in inducing cell cycle arrest and apoptotic cell death in cancer cell lines. The ability to selectively target cancer cells while sparing normal cells underscores the therapeutic promise of these compounds (Liu et al., 2020).
Mechanism of Action
The pharmacological profile of substituted pyrazolo[3,4-d]pyrimidin-4-ones is diverse . For example, pyrazolo[3,4-d]pyrimidin-4-ones substituted in position 5 were reported to possess antiviral, antimicrobial, and anticancer properties . This substitution pattern is shared by highly specific ubiquitin-specific protease 7 inhibitors FT827 and FT671, which were found to be active against cancer in vitro and in vivo .
Future Directions
The pyrazolo[3,4-d]pyrimidin-4-one scaffold has been utilized for bioactive molecule construction for a long time . It has been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, it could be a valuable scaffold for the design and optimization of more active analogs as potential therapeutic agents .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-5-7-16(8-6-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-3-2-4-15(20)9-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGYZHBVSRALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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